Amino-PEG3-CH2CO2H

Descripción general

Descripción

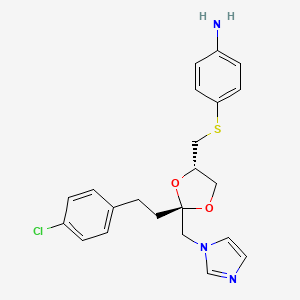

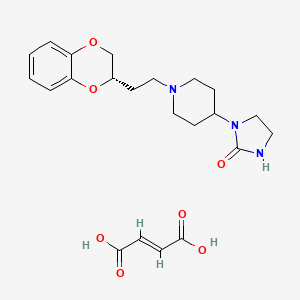

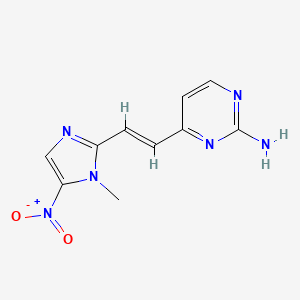

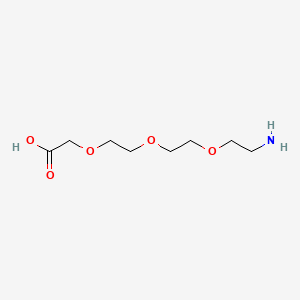

Amino-PEG3-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .

Synthesis Analysis

The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This compound is used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of Amino-PEG3-CH2CO2H is C8H17NO5 . It has a molecular weight of 207.2 g/mol . The functional group is Amine/CH2CO2H .Chemical Reactions Analysis

The amino group in Amino-PEG3-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

Amino-PEG3-CH2CO2H has a molecular weight of 207.2 g/mol . It has a functional group of Amine/CH2CO2H . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación

Amino-PEG3-CH2CO2H: Comprehensive Analysis

Drug Development Conjugation and Solubility Enhancement: Amino-PEG3-CH2CO2H, with its terminal carboxylic acid, is used in drug development for conjugating active pharmaceutical ingredients (APIs) to enhance their solubility. The PEG spacer increases solubility in aqueous media, which is crucial for drug bioavailability.

Bioconjugation Targeted Drug Delivery: The amino group of Amino-PEG3-CH2CO2H can react with carboxylic acids and activated NHS esters, making it valuable for bioconjugation in targeted drug delivery systems. It allows for the attachment of drugs to targeting molecules like antibodies.

Surface Modification Medical Devices: This compound is used for surface modification of medical devices. The amino group can be used to attach various molecules to the surface of devices, improving their interaction with biological systems.

Diagnostic Agents Labeling and Detection: In diagnostics, Amino-PEG3-CH2CO2H can be used to label molecules with fluorescent dyes or other detection agents. This aids in visualizing biological processes or detecting specific biomarkers.

Nanotechnology Nanoparticle Functionalization: The compound’s reactive amino group is instrumental in nanoparticle functionalization, attaching therapeutic or diagnostic agents to nanoparticles for enhanced delivery and specificity.

Research Tools Molecular Probes: As a research tool, Amino-PEG3-CH2CO2H can be used to create molecular probes that bind to specific proteins or DNA sequences, aiding in the study of cellular processes.

Biomaterials Hydrogel Formation: The carboxylic acid group can participate in crosslinking reactions, contributing to the formation of hydrogels that have applications in tissue engineering and regenerative medicine.

Chemical Synthesis Building Block: Finally, Amino-PEG3-CH2CO2H serves as a versatile building block in chemical synthesis, enabling the creation of complex molecules for various scientific applications.

These applications are inferred based on the compound’s reactivity with carboxylic acids, activated NHS esters, and carbonyls as mentioned in the search results from Creative Biolabs and BroadPharm . The specific use cases may vary depending on the context of the research or product development.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRJZSGHEKZYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567650 | |

| Record name | {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG3-CH2CO2H | |

CAS RN |

134978-99-7 | |

| Record name | {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.